4-Phenyl-2-(tributylstannyl)-oxazole
Overview
Description
4-Phenyl-2-(tributylstannyl)-oxazole is an organotin compound that features a phenyl group and a tributylstannyl group attached to an oxazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(tributylstannyl)-oxazole typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Stille coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle organotin reagents, which can be toxic.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(tributylstannyl)-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of boronic acids or esters, a palladium catalyst, and a base like potassium carbonate in an aqueous or organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the oxazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound where the tributylstannyl group is replaced by a phenyl group .
Scientific Research Applications
4-Phenyl-2-(tributylstannyl)-oxazole has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, potentially leading to new bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(tributylstannyl)-oxazole in chemical reactions typically involves the formation of a palladium complex, which facilitates the transfer of the tributylstannyl group to the organic halide. This process involves oxidative addition, transmetalation, and reductive elimination steps . In biological systems, the exact mechanism is less well understood, but it may involve interactions with cellular proteins and enzymes, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(tributylstannyl)-pyridine: Similar in structure but with a pyridine ring instead of an oxazole ring.
4-Phenyl-2-(tributylstannyl)-thiazole: Contains a thiazole ring, which has sulfur instead of oxygen in the ring.
Uniqueness
4-Phenyl-2-(tributylstannyl)-oxazole is unique due to the presence of the oxazole ring, which imparts different electronic properties compared to pyridine and thiazole rings.
Properties
IUPAC Name |
tributyl-(5-phenyl-1,3-oxazol-2-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6NO.3C4H9.Sn/c1-2-4-8(5-3-1)9-6-10-7-11-9;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTJZVVBOHZHKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NOSn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647730 | |
Record name | 5-Phenyl-2-(tributylstannyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019654-81-9 | |
Record name | 5-Phenyl-2-(tributylstannyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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